N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused with an indoline structure
Mechanism of Action
Target of Action
The primary targets of N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide are microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and hence, they are a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected biochemical pathway is the microtubule assembly pathway . By suppressing tubulin polymerization or stabilizing the microtubule structure, the compound disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Result of Action
The compound causes cell cycle arrest at the S phase and induces apoptosis in cancer cells . Specifically, it has shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide typically involves a multi-step process. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is a versatile approach for forming carbon-nitrogen bonds . The reaction conditions often involve the use of palladium catalysts, such as PdCl2, in the presence of ligands like xantphos, and bases like Cs2CO3, in solvents such as 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share a similar benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide: Another related compound with similar structural features and potential biological activities.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide is unique due to its specific combination of the benzo[d][1,3]dioxole and indoline structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-N-(1,3-benzodioxol-5-yl)-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-2-20-18(23)15-9-12-5-3-4-6-14(12)22(15)19(24)21-13-7-8-16-17(10-13)26-11-25-16/h3-8,10,15H,2,9,11H2,1H3,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBJKXORIDSRTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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